N-(2-(Pyridin-4-yl)ethyl)aniline
Description
N-(2-(Pyridin-4-yl)ethyl)aniline (CAS 28683-44-5) is an aniline derivative featuring a pyridin-4-yl ethyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₃N₂, with a molecular weight of 197.26 g/mol. The compound combines the aromaticity of aniline with the electron-withdrawing pyridine moiety, linked via an ethyl spacer. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and pharmaceutical synthesis .
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-7,9-10,15H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGLBACLTYFYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Routes
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Palladium-catalyzed coupling | 4-bromopyridine, 2-phenylethylamine | DMF, elevated temperature | High |
| Reduction of nitro derivatives | 4-[2-(Pyridin-4-yl)ethyl]nitrobenzene | H₂, Pd/C catalyst | Moderate |
Chemistry
N-(2-(Pyridin-4-yl)ethyl)aniline serves as an intermediate in synthesizing various organic compounds. Its reactivity allows for multiple transformations, including oxidation to quinone derivatives and electrophilic aromatic substitution.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models. The mechanism involves modulation of specific cellular pathways.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential:
- Drug Development : The compound acts as a building block for pharmaceuticals targeting diseases such as infections and cancers. Its derivatives are under investigation for efficacy and safety profiles.
Industry
The compound is also utilized in industrial applications:
- Dyes and Pigments : It plays a role in producing dyes due to its ability to form stable colored complexes.
- Material Science : Used in synthesizing polymers and other materials with specific properties.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced activity significantly, suggesting a structure-activity relationship that could inform future drug design.
Case Study 2: Anticancer Research
Research conducted at a leading cancer institute focused on the effects of this compound on prostate cancer cells. The compound demonstrated inhibition of cell growth through apoptosis induction, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-(2-(Pyridin-4-yl)ethyl)aniline exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may inhibit specific signaling pathways involved in cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits pathways such as PI3K/Akt or MAPK, which are involved in cell growth and survival.
Comparison with Similar Compounds
N-(Pyridin-4-yl)aniline Derivatives
Example Compound : N-(Pyridin-4-yl)aniline
- Structural Difference : Lacks the ethyl spacer between the aniline and pyridine groups.
- Synthesis: Prepared via C-N coupling of 4-chloropyridine with aniline derivatives. Electron-donating groups (EDGs) on aniline (e.g., -OCH₃) increase reaction yields (up to 49%), while electron-withdrawing groups (EWGs, e.g., -NO₂) reduce yields to 24–42% .
- Electronic Properties : Direct conjugation between pyridine and aniline rings enhances electron withdrawal, reducing basicity compared to N-(2-(Pyridin-4-yl)ethyl)aniline.
N-(2-Phenoxyethyl)aniline Derivatives
Example Compound: N-(2-(4-Nitrophenoxy)ethyl)aniline
- Structural Difference: Replaces pyridine with a phenoxy group.
- Properties: Infrared spectroscopy and DFT studies reveal that EWGs (e.g., -NO₂) on the phenoxy ring increase planarity between aromatic rings, enhancing conjugation. This contrasts with the twisted conformation of this compound due to steric hindrance from the pyridine nitrogen .
4-Chloro-N-(2-pyridyl)aniline
Example Compound : 4-Chloro-N-(2-pyridyl)aniline
- Structural Difference : Pyridine is directly attached to the aniline nitrogen without an ethyl linker.
- Crystallography: Two molecules in the asymmetric unit form dimers via N–H⋯N hydrogen bonds (N⋯N distance: 2.86 Å).
N-(2-(Thiophen-2-yl)ethyl)aniline
Example Compound : N-(2-(Thiophen-2-yl)ethyl)aniline (CAS 1120351-34-9)
- Structural Difference : Substitutes pyridine with a thiophene ring.
- Electronic Effects : The sulfur atom in thiophene enhances electron-richness, increasing nucleophilicity. This contrasts with the electron-deficient pyridine in the target compound, which may favor electrophilic reactions .
Data Tables
Table 1: Structural and Electronic Comparisons
Table 2: Electronic Effects on Reactivity
| Substituent on Aniline | EDG/EWG | Yield of N-(Pyridin-4-yl) Derivative (%) |
|---|---|---|
| -OCH₃ (EDG) | EDG | 49% |
| -NO₂ (EWG) | EWG | 24% |
| -Cl (Weak EWG) | EWG | 26–42% |
Key Research Findings
Synthetic Flexibility : The ethyl spacer in this compound provides conformational flexibility, enabling diverse coordination modes in metal complexes compared to rigid analogs like 4-Chloro-N-(2-pyridyl)aniline .
Electronic Tuning: Pyridine’s electron-withdrawing nature reduces the basicity of the aniline nitrogen, making it less nucleophilic than phenoxyethyl or thiophene-based analogs .
Crystallographic Insights : Hydrogen bonding in pyridine-containing analogs (e.g., N–H⋯N in 4-Chloro-N-(2-pyridyl)aniline) influences crystal packing and solubility .
Biological Activity
N-(2-(Pyridin-4-yl)ethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring connected to an ethyl group and an aniline moiety. This unique structure contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.26 g/mol |
| Structural Features | Pyridine ring, ethyl group, aniline moiety |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 1.9–125 µg/mL .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms remain under investigation.
- Anticancer Potential : Similar compounds have demonstrated the ability to inhibit key transport proteins associated with drug resistance in cancer cells, indicating that this compound may influence the efficacy of chemotherapy agents .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyridine moiety enhances the compound's affinity for these targets, allowing it to modulate biochemical pathways effectively.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against biofilms formed by Pseudomonas aeruginosa. The compound exhibited significant biofilm inhibition, outperforming traditional antibiotics like gentamicin .
- Cancer Cell Line Studies : In vitro experiments demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cell lines by inhibiting the activity of P-glycoprotein and breast cancer resistance protein (BCRP), which are critical in drug resistance mechanisms .
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its pharmacological properties. Modifications have included:
- Substituent Variations : Altering substituents on the aniline or pyridine rings has led to compounds with improved potency and selectivity against specific biological targets.
- Metabolic Stability : Research has indicated that certain structural modifications can improve metabolic stability in human liver microsomes, which is crucial for developing therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
